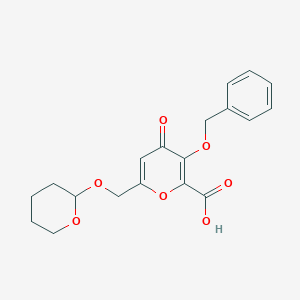

3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C19H20O7 and its molecular weight is 360.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Types of Reactions: a. Oxidation: Can be oxidized to introduce various functional groups. b. Reduction: Reduction can modify the oxo or benzyloxy functionalities. c. Substitution: Capable of undergoing nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: a. Oxidation: Agents like KMnO₄, H₂O₂ under acidic or basic conditions. b. Reduction: Catalytic hydrogenation using Pd/C or NaBH₄. c. Substitution: Various halogenating agents and catalysts.

Major Products: a. Formation of benzylic and pyran derivatives. b. Modified carboxylic acid products.

Applications De Recherche Scientifique

Chemistry: a. Used as an intermediate in organic synthesis. b. As a starting material for the synthesis of more complex molecules.

Biology: a. Investigated for its biological activity against various pathogens. b. Potential as a pharmacophore in drug design.

Medicine: a. Explored for anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: a. Utilized in the development of advanced materials and polymers.

Mécanisme D'action

The compound interacts with various biological targets through its functional groups.

It is known to modulate enzymatic activities, potentially through inhibition or activation pathways.

The benzyloxy and tetrahydro-2H-pyran-2-yl groups may facilitate binding to specific molecular targets.

Comparaison Avec Des Composés Similaires

Compared to similar pyran carboxylic acids, it exhibits unique reactivity due to its distinct functional groups.

The presence of both benzyloxy and tetrahydro-2H-pyran-2-yl moieties provides a scaffold for diverse chemical modifications.

Similar compounds include: a. 4-oxo-4H-pyran-2-carboxylic acid derivatives. b. Benzyloxy-substituted pyrans. c. Tetrahydropyran-based carboxylic acids.

By offering a unique blend of functional groups and reactivity, 3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-2-carboxylic acid stands out as a versatile compound with broad applications in scientific research and industry.

Activité Biologique

3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-2-carboxylic acid, often referred to as a derivative of the 2H/4H-chromene scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol. Its structure features a benzyloxy group, a tetrahydro-pyran moiety, and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds related to the 2H/4H-chromene scaffold exhibit anticancer properties . For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as disrupting tubulin polymerization and activating caspases . A notable study highlighted that specific analogs resulted in significant reductions in cell migration and invasion in various cancer models .

Antimicrobial Properties

The compound has shown antimicrobial activity against a range of pathogens. A review indicated that derivatives of the chromene scaffold possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .

Antidiabetic Effects

Preliminary studies suggest that this compound may also exhibit antidiabetic properties . Certain analogs have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .

Other Biological Activities

Other notable activities include:

- Anticonvulsant : Some studies have reported anticonvulsant effects, indicating potential use in epilepsy treatment .

- Anticholinesterase : This activity suggests potential applications in treating Alzheimer's disease by inhibiting the breakdown of acetylcholine .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the benzyloxy group and variations in the tetrahydropyran moiety can enhance or diminish its biological efficacy. For example:

- Substituents on the benzene ring can significantly affect potency against cancer cells.

- The presence of hydroxyl groups can enhance solubility and bioavailability, which are crucial for therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including rearrangement, addition reactions, and protection of functional groups. A notable synthetic route utilizes furfuryl alcohol as a starting material, emphasizing environmentally friendly practices by avoiding toxic reagents .

Case Studies

- Anticancer Study : In vitro tests demonstrated that certain derivatives of the chromene scaffold led to a marked decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics.

Propriétés

IUPAC Name |

6-(oxan-2-yloxymethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c20-15-10-14(12-24-16-8-4-5-9-23-16)26-18(19(21)22)17(15)25-11-13-6-2-1-3-7-13/h1-3,6-7,10,16H,4-5,8-9,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTSAPDSOIRIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC(=O)C(=C(O2)C(=O)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.